Ebastine fumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
97928-20-6 |
|---|---|
Molecular Formula |
C36H43NO6 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C32H39NO2.C4H4O4/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27;5-3(6)1-2-4(7)8/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
JJUCFZIMLBNQQR-WLHGVMLRSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Ebastine Fumarate
Histamine (B1213489) H1 Receptor Interaction Mechanisms
Ebastine's efficacy is rooted in its direct interaction with the histamine H1 receptor. Its actions are characterized by selective binding, competition with histamine, and stabilization of the receptor in an inactive state.
Selective Binding Dynamics and Affinity Investigations
Ebastine (B1671034) and its primary active metabolite, carebastine (B24193), demonstrate a strong and selective affinity for the histamine H1 receptor. nih.govpatsnap.com In vitro studies have quantified this affinity, revealing that both ebastine and carebastine bind effectively to H1 receptors. nih.gov The binding affinity (Ki) of ebastine for the H1 receptor has been reported to be 48 ± 6 nM, while its even more potent metabolite, carebastine, exhibits a higher affinity with a Ki of 27 ± 4 nM. nih.gov This high affinity contributes to the compound's potent and long-lasting antihistaminic effects. nih.gov The structural characteristics of ebastine facilitate specific hydrophobic interactions, which enhance its selectivity and reduce the likelihood of off-target effects. scbt.com
Research on Competitive Binding with Histamine
Ebastine functions as a competitive antagonist at the histamine H1 receptor. patsnap.com This means that it vies with histamine for the same binding sites on the receptor without initiating a biological response. patsnap.com By occupying these receptors, ebastine effectively blocks histamine from binding and activating them, thereby preventing the cascade of events that lead to allergic symptoms. patsnap.comontosight.ai This competitive blockage is a key element of its mechanism of action, mitigating the physiological effects of histamine release during an allergic reaction. patsnap.com
Studies on Stabilization of Inactive Receptor Conformation
Current research classifies ebastine as an inverse agonist of the histamine H1 receptor. nih.govresearchgate.netresearchgate.net This classification is significant because, unlike a simple antagonist that only blocks the receptor, an inverse agonist actively stabilizes the receptor in its inactive conformation. scbt.comnih.govlymphosign.com This action shifts the equilibrium of the receptor population towards the inactive state, thereby reducing the baseline level of receptor activity even in the absence of histamine. nih.gov By stabilizing the inactive state of the H1 receptor, ebastine inhibits the generation of downstream signaling molecules involved in the inflammatory process. nih.gov
Receptor Selectivity Profiling in Preclinical Research Models
A hallmark of second-generation antihistamines like ebastine is their high selectivity for peripheral H1 receptors, which contributes to a more favorable profile regarding central nervous system effects.
Peripheral H1 Receptor Specificity Studies
Preclinical studies have consistently demonstrated that ebastine exhibits a pronounced selectivity for peripheral histamine H1 receptors over other receptor types, including H2 receptors. patsnap.comnih.govresearchgate.net This high degree of selectivity is crucial for minimizing the side effects commonly associated with first-generation antihistamines, which often interact with muscarinic, adrenergic, and serotonin (B10506) receptors. researchgate.netkoreamed.org In vivo studies in animal models have confirmed that ebastine preferentially binds to peripheral H1 receptors, leading to effective inhibition of histamine-induced reactions such as skin wheals. oup.comdrugbank.comnih.gov
Investigations into Central Nervous System (CNS) H1 Receptor Interaction and Distribution in Animal Models
A key differentiating factor for ebastine is its limited ability to cross the blood-brain barrier. nih.govpatsnap.com This characteristic is attributed to its molecular properties and its interaction with P-glycoprotein, an efflux transporter in the brain. jiaci.org Consequently, ebastine has a low propensity for binding to H1 receptors within the central nervous system. nih.govresearchgate.net
Positron Emission Tomography (PET) studies in humans have provided direct evidence of this limited CNS penetration. One study revealed that a standard oral dose of ebastine resulted in approximately 10% occupancy of brain H1 receptors. nih.govresearchgate.net This is significantly lower than the occupancy observed with first-generation antihistamines like (+)-chlorpheniramine, which can occupy about 50% of brain H1 receptors even at low doses. nih.gov Animal studies in mice further support these findings, showing that a much higher concentration of ebastine is required to inhibit the binding of a radiolabeled ligand to cerebral H1 receptors compared to older antihistamines. researchgate.net This low level of CNS receptor occupancy is consistent with the non-sedating profile of ebastine. researchgate.netnjppp.com
Table 1: H1 Receptor Binding Affinity of Ebastine and its Metabolite
| Compound | Binding Affinity (Ki) (nM) |
|---|---|
| Ebastine | 48 ± 6 nih.gov |
| Carebastine | 27 ± 4 nih.gov |
Table 2: Brain H1 Receptor Occupancy in Humans (PET Study)
| Compound | Dose | Brain H1 Receptor Occupancy (%) |
|---|---|---|
| Ebastine | 10 mg | ~10 nih.govresearchgate.net |
| (+)-Chlorpheniramine | 2 mg | ~50 nih.gov |
Examination of Activity at Other Receptors (e.g., H2, H3, Acetylcholine (B1216132), Serotonin)
Ebastine and its primary active metabolite, carebastine, demonstrate a high degree of selectivity for the histamine H1 receptor. nih.gov Extensive non-clinical in vitro and in vivo studies have shown that these compounds exhibit potent antagonism of H1-mediated effects. nih.gov In contrast, their activity against histamine H2 or H3 receptors is negligible. nih.gov
Furthermore, ebastine and carebastine are virtually devoid of effects on acetylcholine and serotonin-mediated pathways. nih.gov This selectivity is a key characteristic, distinguishing it from some other antihistamines that may interact with these receptors, leading to undesirable side effects. nih.gov The negligible anticholinergic and anti-serotonergic properties of ebastine have been confirmed in various experimental models. nih.govnih.gov This high selectivity for the H1 receptor is attributed to its specific molecular structure. nih.gov
Cellular and Subcellular Mechanistic Studies
Research on Mast Cell and Basophil Histamine Release Modulation
In addition to its primary role as a histamine H1 receptor antagonist, ebastine exhibits direct effects on the stability of mast cells and basophils. nih.gov In vitro studies have consistently shown that H1 antihistamines, including ebastine, can inhibit the release of preformed mediators like histamine from these key inflammatory cells. nih.govdovepress.com This effect is considered independent of H1 receptor antagonism. nih.govdovepress.com
Specifically, research has demonstrated that carebastine, the main active metabolite of ebastine, can suppress histamine release from rat peritoneal mast cells and human basophils at concentrations of 30-100 microM. drugbank.com Some studies suggest that ebastine and its metabolite carebastine can act as mast cell stabilizers, preventing degranulation and the subsequent release of a variety of inflammatory mediators. nih.gov However, it is important to note that the concentrations required to produce these effects in vitro are often higher than typical therapeutic concentrations, leading to ongoing discussion about the clinical relevance of this mechanism. dovepress.com
Modulation of Adhesion Molecule Expression (e.g., Intercellular Adhesion Molecule 1 - ICAM-1)
The inflammatory cascade in allergic reactions involves the expression of adhesion molecules, such as Intercellular Adhesion Molecule 1 (ICAM-1), which facilitate the infiltration of inflammatory cells like eosinophils, mast cells, and lymphocytes. nih.gov Some second-generation H1-receptor antagonists have been shown to modulate the expression of ICAM-1. nih.govnih.gov This modulation can occur through H1-receptor-dependent and independent pathways. nih.gov The H1-receptor-dependent mechanism involves the stabilization of the inactive form of the H1 receptor, which in turn inhibits transcription factors like NF-κB, a key regulator of ICAM-1 expression. nih.gov
While direct studies on ebastine's effect on ICAM-1 are part of a broader area of research into the anti-inflammatory properties of antihistamines, the general mechanism for some second-generation antihistamines involves the downregulation of NF-κB activity. nih.gov This, in turn, reduces the expression of adhesion molecules on cells like nasal and conjunctival epithelial cells. nih.gov
Effects on Inflammatory Mediator Release Pathways (e.g., Prostaglandin (B15479496) D2, Leukotriene C4/D4)
Ebastine and its active metabolite, carebastine, have been shown to modulate the release of newly synthesized inflammatory mediators involved in the allergic response. portico.orgnih.gov In vitro studies using dispersed cells from human nasal polyps have demonstrated that ebastine can block the anti-IgE-induced release of prostaglandin D2 (PGD2) and leukotrienes C4/D4 (LTC4/D4). portico.orgnih.govselleckchem.com
In one such study, ebastine inhibited the release of both PGD2 and LTC4/D4, with IC30 values (the concentration causing 30% inhibition) of 2.57 µmol/L and 9.6 µmol/L, respectively. nih.gov Carebastine was also effective at inhibiting PGD2 release, with an IC30 of 8.14 µmol/L, but was less potent than ebastine in this model. nih.govnih.gov The mean percent inhibition by ebastine on the release of these mediators from human dispersed nasal polyp cells was reported as 50% for PGD2 and 33% for LTC4/D4. dovepress.com This inhibition of the release of lipid mediators suggests an additional anti-inflammatory mechanism of ebastine beyond its H1-receptor antagonism. portico.org
Metabolic Pathways and Biotransformation Research of Ebastine Fumarate
Prodrug Biotransformation to Active Metabolite Carebastine (B24193)
Ebastine (B1671034) functions as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into its active form. The primary active metabolite of ebastine is carebastine, which is responsible for the drug's antihistaminic effects. This conversion is a critical step in the drug's mechanism of action. The biotransformation process is extensive and occurs rapidly after oral administration, largely during the first-pass metabolism in the liver and intestines.
The pathway to carebastine involves a sequential oxidation process. Ebastine is first hydroxylated to an intermediate metabolite, hydroxyebastine. This intermediate is then further oxidized to form carebastine. This multi-step conversion ensures the controlled release and sustained activity of the therapeutic agent.
Cytochrome P450 Enzyme System Involvement in Metabolism
The metabolism of ebastine is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes primarily found in the liver and intestines that are responsible for the metabolism of a vast array of compounds. Specific isoforms of the CYP system play distinct roles in the different metabolic pathways of ebastine.
Research on the Role of CYP3A4 in N-Dealkylation
The N-dealkylation of ebastine is a significant metabolic pathway, leading to the formation of an inactive metabolite, desalkylebastine. Extensive research has identified CYP3A4 as the principal enzyme responsible for this reaction. Studies using human liver microsomes have shown a strong correlation between the rate of ebastine dealkylation and the activity of CYP3A4. Furthermore, experiments with specific chemical inhibitors and antibodies for CYP3A4 have demonstrated a marked reduction in the formation of desalkylebastine, confirming the enzyme's primary role. In fact, anti-CYP3A antibodies have been shown to inhibit the dealkylation rate by over 95% in liver microsomes. CYP3A5, another isoform of the CYP3A subfamily, also contributes to the N-dealkylation of ebastine and its metabolites to a lesser extent.
Investigation of CYP2J2 in Hydroxylation Pathways
The hydroxylation of ebastine to hydroxyebastine is a critical step in the formation of the active metabolite, carebastine. Research has established that CYP2J2 is the main enzyme catalyzing this reaction. The catalytic activity of recombinant CYP2J2 for ebastine hydroxylation is significantly higher than that of other CYP isoforms. For instance, the intrinsic clearance for ebastine hydroxylation by CYP2J2 is 22.5-fold and 7.5-fold higher than that for CYP3A4 and CYP3A5, respectively. Immunoinhibition studies using anti-CYP2J2 antibodies have shown a significant reduction in ebastine hydroxylation in human intestinal microsomes, further solidifying the predominant role of this enzyme. Both CYP2J2 and CYP3A4 are also involved in the subsequent conversion of hydroxyebastine to carebastine.
Studies on Other CYP Isoforms (e.g., CYP4F) in Ebastine Fumarate (B1241708) Metabolism
While CYP3A4 and CYP2J2 are the major players, other CYP isoforms have also been investigated for their role in ebastine metabolism. Notably, members of the CYP4F subfamily, specifically CYP4F12, have been found to be involved in the hydroxylation of ebastine, particularly in the human small intestine. However, their contribution is considered to be partial, with inhibitory effects of only about 20% observed in studies. This suggests that while CYP4F isoforms participate in the metabolism, CYP2J2 remains the predominant enzyme for the hydroxylation pathway.
Identification and Characterization of Primary and Secondary Metabolites (e.g., Desalkylebastine, Hydroxyebastine)
The metabolism of ebastine results in the formation of several metabolites. The primary metabolites are hydroxyebastine and desalkylebastine. Hydroxyebastine is the key intermediate in the formation of the active metabolite, carebastine. Desalkylebastine is formed through N-dealkylation, primarily by CYP3A4, and is considered an inactive metabolite.
Carebastine is the major active metabolite and is formed from the further oxidation of hydroxyebastine. In addition to these, other minor metabolites have been identified in preclinical studies, such as those resulting from the oxidation of a terminal methyl group to form hydroxymethyl and carboxyl derivatives, and hydroxylation of a phenyl ring. Sulphate conjugation has also been observed as a metabolic pathway.
Enzymatic Kinetics and Metabolic Rate Studies in In Vitro Systems
In vitro studies using human liver microsomes (HLMs) and
Application of Isotopic Labeling in Metabolic Research (e.g., Deuterated Analogues like Ebastine-d5)
Isotopic labeling is a powerful technique used to trace the journey of an isotope through a chemical reaction, metabolic pathway, or biological cell. spectroinlets.com In pharmaceutical research, stable heavy isotopes of elements like hydrogen and carbon are incorporated into drug molecules. medchemexpress.comxcessbio.com These labeled compounds act as tracers, allowing for precise quantification and elucidation of metabolic pathways during drug development. medchemexpress.comxcessbio.com Deuterium (B1214612) (²H), a stable isotope of hydrogen, is commonly used for this purpose. The substitution of hydrogen with deuterium has gained significant attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs. medchemexpress.comxcessbio.commedchemexpress.com
A deuterated analogue of ebastine, known as Ebastine-d5, serves as a critical tool in the metabolic research of its parent compound. medchemexpress.com Ebastine-d5 is a labeled version of ebastine where five hydrogen atoms have been replaced by deuterium atoms. smolecule.com This modification gives it a distinct mass, allowing it to be easily differentiated from the unlabeled ebastine by mass spectrometry, while maintaining similar chemical properties. spectroinlets.comsmolecule.com Its primary application is as an internal standard for the accurate quantification of ebastine in various biological samples during pharmacokinetic studies. caymanchem.com
The use of deuterated analogues like Ebastine-d5 is central to understanding the biotransformation of ebastine. Researchers can use these labeled compounds to track the formation of metabolites. For instance, ebastine is known to be metabolized to its active carboxylic acid metabolite, carebastine, as well as other metabolites like hydroxyebastine. caymanchem.comresearchgate.net By using Ebastine-d5, scientists can trace its conversion to corresponding deuterated metabolites, such as Carebastine-d5, which itself is used as an internal standard for quantifying carebastine. medchemexpress.comcaymanchem.com This process helps in validating the metabolic pathways, including hydroxylation and N-dealkylation, which are primarily catalyzed by cytochrome P450 enzymes like CYP2J2 and CYP3A4. researchgate.net
Furthermore, the substitution of hydrogen with deuterium can lead to a phenomenon known as the "kinetic isotope effect." osti.gov Carbon-deuterium (C-D) bonds are stronger and more stable than carbon-hydrogen (C-H) bonds. osti.gov If the cleavage of a C-H bond is a rate-limiting step in a metabolic reaction, replacing it with a C-D bond can slow down the reaction rate at that specific site. osti.gov This effect can be harnessed to investigate specific metabolic sites. If a drug is metabolized through multiple alternative pathways, deuteration at one site can depress metabolism there, potentially shifting it towards other pathways. osti.gov This principle allows researchers to probe the relative importance of different metabolic routes in the biotransformation of ebastine. Studies have indicated that isotopic labeling can aid in a better understanding of drug metabolism and in vivo distribution. smolecule.com
Table 1: Properties of Ebastine-d5
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one | xcessbio.comnih.gov |
| Molecular Formula | C₃₂H₃₄D₅NO₂ (for the base) | xcessbio.com |
| Application | Internal standard for quantification of ebastine; research tool in pharmacokinetic and metabolic studies. | smolecule.comcaymanchem.com |
| Key Feature | Contains five deuterium atoms, allowing for enhanced tracking and stability in biological systems. | smolecule.com |
Table 2: Labeled Compounds in Ebastine Metabolic Research
| Compound Name | Primary Research Application | Source(s) |
|---|---|---|
| Ebastine-d5 | An internal standard for the quantification of ebastine. | caymanchem.com |
| Carebastine-d5 | An internal standard for the quantification of carebastine, the active metabolite of ebastine. | medchemexpress.comcaymanchem.com |
Compound Name Table
| Compound Name |
|---|
| Carebastine |
| Carebastine-d5 |
| Ebastine |
| Ebastine-d5 |
Chemical Synthesis and Derivatization Research of Ebastine Fumarate
Advanced Synthetic Routes and Methodological Innovations
Exploration of Novel Starting Materials and Reagents
The synthesis of ebastine (B1671034) has traditionally involved starting materials like benzophenone (B1666685). One established route involves the condensation of benzophenone with 4-hydroxypiperidine (B117109) to produce 4-diphenylmethoxypiperidine. This intermediate is then condensed with 4-chloro-1-(4-tert-butylphenyl)-1-butanone to yield ebastine. This method is considered cost-effective and suitable for industrial-scale production.
Innovations in the synthetic process aim to improve efficiency and purity. One approach involves reacting 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one with diphenylmethanol (B121723) in the presence of a dehydrating agent like p-toluenesulfonic acid monohydrate within an organic solvent system. googleapis.comgoogle.com This process often utilizes a high-boiling solvent such as toluene (B28343) to facilitate the removal of water as an azeotrope, driving the reaction to completion. googleapis.comgoogle.com The resulting ebastine is then typically converted to its fumarate (B1241708) salt for purification. google.com
Another refined method prepares highly pure ebastine via an intermediate acid addition salt. This involves the reaction of 4-benzhydryloxypiperidine, or its toluenesulfonate (B8598656) salt, with 4'-tert-butyl-4-chlorobutyrophenone (B42407) in a solvent mixture like DMF and toluene. google.com The use of an excess of a base such as potassium carbonate in this step allows for the direct use of the intermediate salt, leading to a product with over 99% purity as determined by HPLC. google.com
The table below outlines various starting materials and reagents used in different synthetic routes for ebastine.
| Starting Material 1 | Starting Material 2 | Key Reagents | Solvent(s) | Reported Purity | Reference |
| Benzophenone | 4-hydroxypiperidine | 4-chloro-1-(4-tert-butylphenyl)-1-butanone | Not specified | Not specified | |
| 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one | Diphenylmethanol | p-toluenesulfonic acid monohydrate | Toluene | >96.6% (as free base) | googleapis.comgoogle.com |
| 4-benzhydryloxypiperidine (or its toluenesulfonate salt) | 4'-tert-butyl-4-chlorobutyrophenone | Potassium carbonate | DMF/Toluene | >99% | google.com |
| 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one | Diphenylmethyl bromide | Sodium carbonate | Methyl isobutyl ketone | Not specified | google.com |
Synthesis of Deuterated Ebastine Fumarate Analogues
The synthesis of deuterated this compound has been developed for use in pharmacokinetic and metabolic studies. These isotopically labeled compounds serve as valuable internal standards for quantitative analysis. smolecule.com
The deuterated analogues, such as Ebastine-d5, are crucial for tracking the drug and its metabolites in biological systems due to their distinct mass. smolecule.com
Process Optimization for Research Scale Production
Optimization of the synthesis process for research-scale production focuses on improving yield, purity, and efficiency while minimizing costs and environmental impact. One patented process describes the reaction of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one with diphenylmethanol using a dehydrating agent in a high-boiling organic solvent like toluene. googleapis.comgoogle.com The water generated during the reaction is removed as an azeotrope, and the resulting ebastine is isolated as the fumarate salt. googleapis.comgoogle.com This crude salt is then treated with a base to yield pure ebastine, which can be crystallized from a solvent such as methanol (B129727) to achieve a purity of over 96.6%. google.com
Another optimization involves the use of an intermediate acid addition salt of 4-benzhydryloxypiperidine, specifically the toluenesulfonate salt. This salt precipitates from the reaction mixture upon cooling and can be directly used in the subsequent step with 4'-tert-butyl-4-chlorobutyrophenone and an excess of potassium carbonate. google.com This streamlined process avoids the isolation of the free base intermediate and results in ebastine of very high purity (>99% by HPLC). google.com The reaction conditions, such as temperature (e.g., refluxing at about 121°C) and reaction time, are carefully controlled to ensure the reaction proceeds to completion. google.comgoogle.com
Salt Form Research and Solubility Enhancement Strategies
Fumarate Salt Formation and Characterization
Ebastine is a poorly water-soluble compound, which can limit its bioavailability. f1000research.comresearchgate.net To address this, it is commonly formulated as a fumarate salt. The formation of the fumarate salt involves reacting the ebastine free base with fumaric acid in a suitable solvent. google.comgoogle.com For instance, after synthesizing the crude ebastine base, it can be salified with a stoichiometric amount of fumaric acid in a solvent mixture like acetone (B3395972) and ethanol. chemicalbook.com
The crystal structure of ebastinium hydrogen fumarate has been characterized as a 1:1 salt, with the systematic name 1-[4-(4-tert-butylphenyl)-4-oxobutyl]-4-(diphenylmethoxy)piperidin-1-ium (E)-3-carboxy-1-hydroxyprop-2-en-1-olate. researchgate.netresearchgate.net In the crystal structure, the ebastinium cation and the hydrogen fumarate anion are linked by a strong N—H⋯O hydrogen bond. researchgate.netresearchgate.netiucr.org The hydrogen fumarate anions themselves are linked by very short O—H⋯O hydrogen bonds, forming chains. researchgate.netresearchgate.net The structure is noted to be extensively disordered. researchgate.netresearchgate.netiucr.org This salt formation significantly improves the physicochemical properties of the drug.
Cocrystal Design and Characterization Research
Cocrystallization is an emerging strategy to enhance the solubility and dissolution rate of poorly soluble drugs like ebastine. f1000research.comresearchgate.netf1000research.com This involves combining the active pharmaceutical ingredient (API) with a coformer in a specific stoichiometric ratio to form a new crystalline solid.
Research has been conducted on ebastine cocrystals using various coformers, including benzamide (B126) and amino acids like asparagine, L-proline, and L-histidine. f1000research.comekb.eg The selection of a coformer is often guided by the "synthon" approach, which focuses on complementary functional groups that can form robust intermolecular interactions, such as hydrogen bonds. f1000research.com
Different methods have been employed to prepare ebastine cocrystals, including:
Solvent Evaporation: Dissolving both ebastine and the coformer in a common solvent and allowing the solvent to evaporate slowly. f1000research.comf1000research.comekb.eg
Liquid-Assisted Grinding (Slurry): Grinding the ebastine and coformer together with a small amount of a liquid. f1000research.comf1000research.comekb.eg
Slurry Conversion: Stirring a suspension of the API and coformer in a solvent where both have limited solubility. f1000research.com
Characterization of the resulting solids is performed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase. f1000research.comresearchgate.netf1000research.com
Studies have shown significant improvements in the physicochemical properties of ebastine through cocrystallization. For example, cocrystals of ebastine with benzamide, prepared by solvent evaporation, demonstrated a 347-fold increase in solubility in distilled water and an enhanced dissolution profile. f1000research.comresearchgate.netf1000research.com Similarly, cocrystals with amino acids showed a solubility increase of up to 364-fold. ekb.eg
The table below summarizes the findings from a study on ebastine-benzamide cocrystals prepared by different methods and molar ratios.
| Formulation Code | Molar Ratio (EB:BENZ) | Preparation Method | Drug Content (%) | Solubility (µg/mL) | Reference |
| EB-BENZ1 | 1:4 | Solvent Evaporation | 98.5 ± 2.1 | 155.3 ± 4.5 | f1000research.comf1000research.com |
| EB-BENZ2 | 1:6 | Solvent Evaporation | 101.2 ± 1.8 | 289.7 ± 3.8 | f1000research.comf1000research.com |
| EB-BENZ3 | 1:8 | Solvent Evaporation | 99.7 ± 1.5 | 347.1 ± 2.9 | f1000research.comf1000research.com |
| EB-BENZ4 | 1:4 | Slurry | 97.4 ± 2.5 | 148.9 ± 5.1 | f1000research.com |
| EB-BENZ5 | 1:6 | Slurry | 95.8 ± 3.1 | 276.5 ± 4.2 | f1000research.com |
| EB-BENZ6 | 1:8 | Slurry | 96.3 ± 2.8 | 335.4 ± 3.6 | f1000research.com |
| Data presented as mean ± standard deviation where available. |
These results highlight the potential of cocrystallization as a viable method for improving the biopharmaceutical properties of ebastine. f1000research.comresearchgate.netf1000research.com
Preparation and Yield Studies of Cocrystals
The synthesis of ebastine cocrystals has been explored through various techniques to modify the physicochemical properties of the parent drug. f1000research.comekb.eg Research into cocrystallization aims to create new solid forms with potentially enhanced characteristics. f1000research.com Methods such as solvent evaporation, slurry, and liquid-assisted grinding are commonly employed, using different co-formers and molar ratios to achieve the desired cocrystal structure. f1000research.comresearchgate.net
The selection of a suitable co-former is a critical step in cocrystal design, often guided by principles like the "synthon" technique, which focuses on specific molecular fragments capable of forming "supramolecular synthons". f1000research.com For a co-former to be effective, it should possess functional groups that are complementary to those on the active pharmaceutical ingredient (API). f1000research.com
Commonly researched preparation methods include:
Solvent Evaporation (SE): This method involves dissolving both the API and the co-former in a suitable solvent, followed by slow evaporation of the solvent to allow for the formation of cocrystals. f1000research.comnih.gov For instance, ebastine and a co-former like benzamide have been dissolved in methanol and stirred before the solvent is evaporated. f1000research.com Similarly, this technique has been used with amino acid co-formers. ekb.eg The solvent evaporation method is often utilized for synthesizing high-quality single crystals suitable for structural analysis. nih.gov
Slurry Method: In this technique, the API and co-former are mixed in a solvent in which they are sparingly soluble. The suspension is stirred for a period, allowing the components to convert into the more stable cocrystal form. f1000research.com
Liquid-Assisted Grinding (LAG): This mechanochemical method involves grinding the API and co-former together with a small amount of liquid. f1000research.comnih.gov The liquid acts as a catalyst, enhancing molecular diffusion and accelerating the formation of the cocrystal. nih.gov This method has been applied to prepare ebastine cocrystals using co-formers like benzamide and various amino acids, typically involving grinding for a set duration with the periodic addition of a few drops of a solvent like methanol. f1000research.comekb.eg
Yield studies from these methods show high efficiency in cocrystal formation. Research on ebastine-benzamide cocrystals reported yields ranging from 88% to 97%, indicating that all three methods (solvent evaporation, slurry, and liquid-assisted grinding) were efficient. f1000research.comresearchgate.net Similarly, studies with amino acid co-formers also reported high percentage yields, ranging from 88% to 98%. ekb.eg
| Co-former | Preparation Method | Molar Ratio (Ebastine:Co-former) | Percentage Yield (%) | Reference |
|---|---|---|---|---|
| Benzamide | Solvent Evaporation | 1:1, 1:4, 1:8 | 88-97 | f1000research.com |
| Benzamide | Slurry Method | 1:1, 1:4, 1:8 | 88-97 | f1000research.com |
| Benzamide | Liquid-Assisted Grinding | 1:1, 1:4, 1:8 | 88-97 | f1000research.com |
| Asparagine | Solvent Evaporation | 1:4 | 97 | ekb.eg |
| Asparagine | Liquid-Assisted Grinding | 1:4 | 98 | ekb.eg |
Structural Analysis of Cocrystals (e.g., X-ray Diffraction)
The structural characterization of new solid forms is essential to confirm the formation of a cocrystal and to understand its unique crystalline lattice. Powder X-ray Diffraction (PXRD) is a primary technique used for this purpose, as each crystalline solid possesses a unique diffraction pattern. f1000research.comimpactfactor.org
In studies involving ebastine and co-formers like benzamide, PXRD was used to evaluate changes in the crystalline nature of the drug and to confirm the formation of a new crystalline form. f1000research.comf1000research.com The appearance of new, distinct peaks in the PXRD patterns of the products, different from those of the starting materials (ebastine and the co-former), confirms the creation of a new crystal lattice. f1000research.com
A detailed structural analysis of the product from the reaction between ebastine and fumaric acid identified it as a 1:1 salt, ebastinium hydrogen fumarate. researchgate.net Single-crystal X-ray diffraction (SXRD) is a powerful method for such detailed structural elucidation. acs.org The analysis of ebastinium hydrogen fumarate revealed that the ebastinium cation is protonated at the piperidine (B6355638) nitrogen atom (N1). researchgate.net This protonated nitrogen forms a strong N—H⋯O hydrogen bond with a carboxylate oxygen atom of the hydrogen fumarate anion, with a measured N⋯O distance of 2.697 (11) Å. researchgate.net
The crystal structure of ebastinium hydrogen fumarate was found to be complex and extensively disordered, with more than half of its non-hydrogen atoms modeled as occupying two distinct sites. researchgate.net Furthermore, all examined crystals were identified as being twinned by pseudo-merohedry. researchgate.net Within the crystal packing, the hydrogen fumarate anions are linked by very short and strong O—H⋯O hydrogen bonds [O⋯O = 2.5402 (17) Å], forming chains that are augmented by weaker C—H⋯O interactions. researchgate.net These interactions create layers, demonstrating a complex supramolecular architecture. researchgate.net
| Parameter | Finding | Reference |
|---|---|---|
| Product Identity | 1:1 salt of Ebastinium hydrogen fumarate (C₃₂H₄₀NO₂⁺·C₄H₃O₄⁻) | researchgate.net |
| Key Hydrogen Bond | Strong N—H⋯O bond between cation and anion | researchgate.net |
| N⋯O Bond Distance | 2.697 (11) Å | researchgate.net |
| Anion-Anion Interaction | Very short O—H⋯O hydrogen bond | researchgate.net |
| O⋯O Bond Distance | 2.5402 (17) Å | researchgate.net |
| Structural Features | Extensive disorder; twinning by pseudo-merohedry | researchgate.net |
Analytical Methodologies in Pharmaceutical Research of Ebastine Fumarate
Chromatographic Techniques for Research Applications
Chromatography, a powerful separation science, is extensively used in the analysis of ebastine (B1671034) fumarate (B1241708). High-Performance Liquid Chromatography (HPLC) and its variants are particularly prominent due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Method Development
Reversed-phase high-performance liquid chromatography (RP-HPLC) stands out as a simple, precise, and rapid method for the determination of ebastine in pharmaceutical formulations. nih.govscispace.com These methods are validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. wisdomlib.org A critical aspect of method development is the forced degradation study, which evaluates the stability of ebastine under various stress conditions like acidic, basic, oxidative, thermal, and photolytic environments. wisdomlib.orgzenodo.org These studies have shown that ebastine is particularly susceptible to hydrolytic and oxidative degradation. wisdomlib.org
Various RP-HPLC methods have been developed with different chromatographic conditions. For instance, one method utilized a Phenomenex RP-C18 column with a mobile phase of methanol (B129727) and water (90:10 v/v) and UV detection at 262 nm. nih.govscispace.com Another robust, stability-indicating RP-HPLC method employed a Kromasil 100 C8 column with a mobile phase consisting of an ortho-phosphoric acid and diethylamine (B46881) buffer, methanol, and acetonitrile (B52724) (10:70:20 v/v/v), with detection at 210 nm. zenodo.orgijprajournal.com The retention time for ebastine in these methods can vary, with reported times of approximately 3.12 minutes, 6 minutes, and 9.2-9.3 minutes depending on the specific conditions. scispace.comwisdomlib.orgzenodo.org
The linearity of these methods is consistently demonstrated over a range of concentrations, such as 5-100 μg/ml and 80-800 μg/ml. nih.govzenodo.org The precision is confirmed by low relative standard deviation (RSD) values for repeatability, method precision, and system precision, typically below 2%. zenodo.orgijprajournal.com Accuracy, evaluated through recovery studies, consistently shows high recovery rates, often between 99.20% and 100.6%. wisdomlib.orgijprajournal.com
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex RP-C18 | Kromasil 100 C8 | - |
| Mobile Phase | Methanol:Water (90:10) | o-phosphoric acid/diethylamine buffer:Methanol:Acetonitrile (10:70:20) | Acetonitrile:Water (pH 2.8 with TFA) (84:16) |
| Detection Wavelength | 262 nm | 210 nm | 254 nm |
| Flow Rate | - | 1.0 mL/min | 1.0 mL/min |
| Retention Time | 9.2-9.3 min | 6 min | 3.819 min |
| Linearity Range | 5-100 µg/mL | 80-800 µg/mL | 5-60 µg/mL |
| Accuracy (% Recovery) | 99.63% | 99.3-100.6% | 99.40% |
| LOD | 50 ng/mL | - | - |
| LOQ | 100 ng/mL | - | - |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Analysis in Research Samples
For the analysis of ebastine and its metabolites in biological matrices like human plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govnih.gov Ebastine undergoes extensive metabolism to form metabolites such as carebastine (B24193), hydroxyebastine, and desalkylebastine. nih.govresearchgate.net
A typical LC-MS/MS method involves protein precipitation for sample clean-up, followed by separation on a reversed-phase column, such as a Synergi Hydro-RP 80A column. nih.gov The mobile phase often consists of a gradient elution with solvents like 0.1% formic acid in 5 mM ammonium (B1175870) acetate (B1210297) and methanol. nih.gov Detection is carried out in the positive multiple reaction monitoring (MRM) mode. nih.gov
These methods demonstrate excellent linearity over specific concentration ranges for both ebastine and its primary active metabolite, carebastine. For example, one validated method showed linearity from 0.01-8.0 ng/mL for ebastine and 1.00-300 ng/mL for carebastine. nih.gov Another method reported a limit of detection of 0.2 ng/ml for ebastine, hydroxyebastine, and carebastine, and 0.5 ng/ml for desalkylebastine. nih.gov The precision of these assays is high, with coefficients of variation typically less than 12.5%, and accuracy exceeding 88%. nih.gov
| Analyte | Linearity Range (ng/mL) | Limit of Detection (ng/mL) |
| Ebastine | 0.01 - 8.0 | 0.2 |
| Carebastine | 1.00 - 300 | 0.2 |
| Hydroxyebastine | - | 0.2 |
| Desalkylebastine | - | 0.5 |
Spectrophotometric Methods for Research Quantification
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of ebastine fumarate, particularly in bulk drug and pharmaceutical dosage forms.
UV Spectrophotometry Applications
UV spectrophotometry is a straightforward and economical method for the determination of ebastine. One common approach is the area under the curve (AUC) method, which has been validated for determining ebastine in the wavelength range of 247-257 nm using methanol as a solvent. scispace.com This method has shown linearity in the concentration range of 5-30 μg/ml, with a high correlation coefficient (R² of 0.999). scispace.com The limit of detection and limit of quantitation for this method were found to be 0.78 μg/ml and 2.37 μg/ml, respectively. scispace.com
Other UV spectrophotometric methods involve measuring absorbance at specific wavelengths. For instance, in a Q-ratio method for simultaneous estimation with another drug, the absorbance was measured at 253.00 nm, the maximum absorption of ebastine. researchgate.netsphinxsai.com The linearity for ebastine in this method was established in the range of 5-45 μg/ml. researchgate.netsphinxsai.com
| Method | Wavelength/Range | Linearity Range (µg/mL) | Solvent |
| Area Under Curve (AUC) | 247-257 nm | 5-30 | Methanol |
| Q-Ratio Method | 253.00 nm (λmax) | 5-45 | Methanol |
Kinetic Spectrophotometric Methodologies
Kinetic spectrophotometric methods provide a dynamic approach to quantification. These methods are based on the rate of a chemical reaction involving the analyte. For ebastine, a kinetic method can be developed based on its oxidation reaction with an agent like alkaline potassium permanganate. ijpronline.com While specific kinetic methods for ebastine are less commonly reported in the provided literature, the principle involves measuring the change in absorbance over time at a specific wavelength, which is proportional to the drug concentration. ijpronline.com These methods can be validated using initial rate and fixed-time procedures. ijpronline.com
Spectrofluorimetric Analysis in Research Matrices
Spectrofluorimetry offers higher sensitivity and selectivity compared to UV spectrophotometry. innovareacademics.in Two validated spectrofluorimetric methods have been developed for ebastine determination. nih.gov
Method I is based on the condensation of ebastine's tertiary amino group with mixed anhydrides (citric and acetic anhydrides). This reaction produces a highly fluorescent product measured at an emission wavelength of 496 nm after excitation at 388 nm. nih.gov
Method IIA involves the quantitative quenching of the fluorescence of eosin (B541160) by ebastine. The decrease in fluorescence intensity at 553 nm (after excitation at 457 nm) is directly proportional to the ebastine concentration. nih.gov This method has been extended (Method IIB) to include first and second derivative synchronous spectrofluorimetry for the simultaneous analysis of ebastine in the presence of its degradation products. nih.gov These spectrofluorimetric methods have also been utilized to study the kinetics of ebastine degradation. nih.gov
| Method | Principle | Excitation λ (nm) | Emission λ (nm) |
| Method I | Condensation with mixed anhydrides | 388 | 496 |
| Method IIA | Fluorescence quenching of eosin | 457 | 553 |
Method Validation in a Research Context (e.g., Application of ICH Guidelines)
The validation of analytical procedures is a critical component of pharmaceutical research and development, ensuring that methods are suitable for their intended purpose. ich.orgeuropa.eu The International Council for Harmonisation (ICH) provides a comprehensive framework, specifically in its Q2(R2) guideline, for validating analytical methods. europa.eufda.goveuropa.euqbdgroup.com These guidelines are widely applied in the validation of methods for this compound to guarantee the reliability, quality, and safety of the final drug product. researchgate.net
Method validation for this compound encompasses a variety of performance characteristics that must be evaluated. ich.orgeuropa.eu These characteristics include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). nih.govnih.gov Robustness is also a key parameter, assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.govpharmainfo.in
Several research studies have detailed the validation of analytical methods for ebastine, often in combination with other drugs like montelukast. researchgate.netresearchgate.net For instance, a reverse-phase high-performance liquid chromatography (RP-HPLC) method was validated according to ICH guidelines, demonstrating linearity over a concentration range of 5–25 µg/mL for both ebastine and montelukast, with a correlation coefficient of 0.999. researchgate.net Another study established linearity over a range of 0.01-0.06 mg/ml for both drugs. researchgate.net Accuracy, confirmed through recovery studies, and precision, indicated by low relative standard deviation (%RSD) for intra-day and inter-day analyses, were found to be within acceptable limits as per ICH guidelines. researchgate.netresearchgate.net
The development and validation of these methods are crucial for routine quality control analysis of ebastine in bulk and pharmaceutical dosage forms. researchgate.netimpactfactor.org The validation process confirms that the analytical procedure is reliable and capable of producing accurate and reproducible results. zenodo.org
Table 1: Key Validation Parameters for an RP-HPLC Method for Ebastine
| Validation Parameter | Finding | Reference |
| Linearity Range | 5-35 µg/ml | researchgate.net |
| Correlation Coefficient (r²) | 0.999 | researchgate.net |
| Accuracy (Recovery) | Within acceptable limits | researchgate.netresearchgate.net |
| Precision (%RSD) | Intra-day and Inter-day < 2% | researchgate.net |
| Specificity | No interference from excipients | researchgate.net |
| Robustness | Remains unaffected by minor changes | nih.govpharmainfo.in |
Impurity Profiling and Stability-Indicating Methods Research
Impurity profiling is a critical aspect of pharmaceutical analysis, aimed at the identification and quantification of impurities in drug substances and finished drug products. For ebastine, this involves the detection of process-related impurities and degradation products that may arise during synthesis, storage, or formulation. Several impurities of ebastine have been identified and cataloged, such as Ebastine Impurity A (Benzhydrol), Impurity C (4-(Diphenyl- methoxy)piperidine Hydrochloride), and Impurity D (1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine). pharmaffiliates.comveeprho.comveeprho.com
Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. europa.eu The development of such methods for this compound is a significant area of research. These methods are designed to separate, detect, and quantify the active ingredient and its potential degradation products that may form under various stress conditions. nih.govzenodo.org
Forced degradation studies are a key component of developing stability-indicating methods. In these studies, ebastine is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govnih.govzenodo.orgmolnar-institute.com The resulting degradation products are then analyzed to demonstrate the specificity of the method. molnar-institute.com
One study detailed the development of a stability-indicating ultra-high-performance liquid chromatography (UHPLC) method for ebastine. molnar-institute.com This method successfully separated ebastine from its seven known impurities and various degradation products. molnar-institute.com The method was validated according to ICH guidelines and proved to be linear, accurate, precise, and robust. nih.govmolnar-institute.com Another study described a validated stability-indicating RP-HPLC method where the highest degradation of ebastine was observed under acidic hydrolysis conditions. nih.gov Spectrofluorimetric methods have also been developed and validated as stability-indicating for the determination of ebastine, investigating the kinetics of its degradation under different conditions. nih.gov
The development of these robust, stability-indicating methods is crucial for assessing the purity and stability of ebastine in pharmaceutical formulations throughout its shelf life. zenodo.orgmolnar-institute.com
Table 2: Examples of Identified Ebastine Impurities
| Impurity Name | Chemical Name | CAS Number |
| Ebastine Impurity A | Benzhydrol | 91-01-0 |
| Ebastine Impurity B | 4-tert-Butylacetophenone | 943-27-1 |
| Ebastine Impurity C | 4-(Diphenylmethoxy)piperidine | 58258-01-8 |
| Ebastine Impurity D | 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine | 97928-18-2 |
| Ebastine Impurity E | 1-[4-(1,1-Dimethylpropyl)phenyl]-4-[4-(diphenylmethoxy)-piperidin-1-yl]butan-1-one Hydrogen Fumarate | 2734346-74-6 |
| Ebastine Impurity F | 1-[4-(1,1-dimethylethyl)phenyl]-4-[cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl]butan-1-one | 1429071-63-5 |
| Ebastine Impurity G | 1-[4-(1,1-dimethylethyl)phenyl]-4-[trans-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl]butan-1-one | 1429071-65-7 |
Source: pharmaffiliates.comveeprho.com
Bioanalytical Method Development for Preclinical and In Vitro Studies
Bioanalytical methods are fundamental in preclinical and in vitro studies to quantify the concentration of a drug and its metabolites in biological matrices such as plasma, serum, and tissue homogenates. bioagilytix.comitrlab.com The development and validation of these methods for ebastine are crucial for understanding its pharmacokinetics (absorption, distribution, metabolism, and excretion) and for supporting IND-enabling toxicology studies. bioagilytix.com
The development of bioanalytical methods for ebastine often involves sophisticated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net These methods offer high sensitivity and selectivity, which are essential for measuring the low concentrations of the drug and its metabolites typically found in biological samples. researchgate.net For instance, an LC-MS/MS method was developed for the simultaneous determination of ebastine and its three major metabolites in human plasma, demonstrating a limit of detection of 0.2 ng/ml for ebastine and its metabolites. researchgate.net
The validation of bioanalytical methods follows specific guidelines, such as those from the European Medicines Agency (EMA), which include assessments of parameters like selectivity, sensitivity, accuracy, precision, and stability of the analyte in the biological matrix. europa.eu Incurred sample reanalysis (ISR) is also a requirement to ensure the reliability of the method during the analysis of study samples. europa.eu
These validated bioanalytical methods are then applied in preclinical studies to generate critical data on the drug's behavior in vivo. bioagilytix.com This information is vital for establishing a safe and effective dosing regimen for subsequent clinical trials. bioagilytix.comitrlab.com Furthermore, in vitro studies, such as those investigating drug-drug interactions, also rely on robust bioanalytical methods to accurately measure changes in drug metabolism. bioagilytix.com
Pharmacological Interactions and Transport Mechanisms of Ebastine Fumarate
Cytochrome P450 Enzyme Inhibition and Induction Studies
Ebastine (B1671034) undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. drugsporphyria.net Research using human liver microsomes (HLMs) and cDNA-expressed P450s has identified key enzymes involved in its biotransformation. researchgate.netnih.gov
The metabolism of ebastine proceeds through two main pathways: hydroxylation and N-dealkylation. nih.gov CYP2J2 is the principal enzyme responsible for the hydroxylation of ebastine to its intermediate metabolite, hydroxyebastine. researchgate.netnih.govnih.gov The catalytic activity of CYP2J2 in this reaction is significantly higher than that of CYP3A4 and CYP3A5. researchgate.netnih.gov In human intestinal microsomes, CYP2J2 is the predominant ebastine hydroxylase. nih.gov Studies have also implicated CYP4F12 in the hydroxylation of ebastine in the human intestine, although its contribution is considered partial. nih.gove-lactancia.orghpra.ie
The N-dealkylation of ebastine and its metabolites to form desalkylebastine is mainly catalyzed by CYP3A4. researchgate.netnih.gov CYP3A5 also contributes to this dealkylation to some extent. researchgate.netnih.gov Hydroxyebastine is further metabolized to the pharmacologically active metabolite, carebastine (B24193), a process to which both CYP2J2 and CYP3A4 contribute. drugsporphyria.netresearchgate.netnih.gov
Studies on the induction potential of ebastine have shown that it is not considered an inducer or a mechanism-based inhibitor of any major CYP enzymes. drugsporphyria.net Enzyme induction is a process where a substance increases the expression of metabolic enzymes. bioivt.com The lack of significant induction by ebastine suggests a lower risk of it altering the metabolism of co-administered drugs through this mechanism.
Interactive Table: Cytochrome P450 Enzymes in Ebastine Metabolism
| Enzyme | Metabolic Pathway | Metabolite Formed | Role |
|---|---|---|---|
| CYP2J2 | Hydroxylation | Hydroxyebastine | Major |
| CYP3A4 | N-dealkylation | Desalkylebastine | Major |
| CYP3A4 | Carboxylation | Carebastine (from Hydroxyebastine) | Contributory |
| CYP3A5 | N-dealkylation | Desalkylebastine | Minor |
| CYP4F12 | Hydroxylation | Hydroxyebastine | Minor (Intestinal) |
P-Glycoprotein (P-gp) Interaction Research and Transport Studies
P-glycoprotein (P-gp), an efflux transporter, plays a role in the disposition of ebastine and its metabolites. tandfonline.com P-gp is a member of the ATP-binding cassette (ABC) transporter family that actively pumps substrates out of cells, functioning as a biological barrier. mdpi.comnih.gov
Research using human intestinal Caco-2 cell monolayers, which express P-gp, has shown that ebastine can inhibit the P-gp-mediated transport of cyclosporin (B1163) A in a concentration-dependent manner, although significant inhibition is observed only at high concentrations. nih.gov This suggests that ebastine has a low affinity for P-gp. nih.gov While there is no marked polarized transport of ebastine in the secretory direction, a slightly higher flux from the basolateral to the apical side suggests some involvement of P-gp-mediated efflux. nih.gov
The active metabolite of ebastine, carebastine, has been identified as a substrate for P-gp at the blood-brain barrier (BBB). researchgate.netnih.gov Studies in rats showed that the brain uptake of carebastine was significantly lower than that of ebastine and was increased by the co-administration of non-labeled carebastine, indicating a saturable efflux process. nih.gov Furthermore, the uptake of carebastine was lower in P-gp-overexpressing cells and this could be reversed by the P-gp inhibitor verapamil. researchgate.netnih.gov In mdr1a(-/-) mice, which lack P-gp, the brain-to-plasma concentration ratio of both ebastine and carebastine was significantly increased compared to wild-type mice, confirming the role of P-gp in limiting their brain distribution. nih.gov
A study investigating the interaction between telmisartan (B1682998) and ebastine in rats suggested that telmisartan, a known P-gp blocker, significantly increased the systemic exposure of ebastine, likely by inhibiting P-gp-mediated efflux and enhancing its absorption. koreascience.kr
Molecular Mechanisms of Drug-Drug and Herb-Drug Interactions
The primary molecular mechanism for drug-drug interactions involving ebastine is the inhibition of its metabolism by co-administered drugs that are inhibitors of CYP3A4 and CYP2J2. researchgate.netnih.gove-lactancia.orghpra.ie
Concomitant use of strong CYP3A4 inhibitors, such as the antifungal agent ketoconazole (B1673606) and the macrolide antibiotic erythromycin, has been shown to significantly increase the plasma concentrations of ebastine and, to a lesser extent, its active metabolite carebastine. e-lactancia.orghpra.iepediatriconcall.comnih.govapollopharmacy.in This interaction is due to the inhibition of the CYP3A4-mediated N-dealkylation pathway of ebastine. researchgate.netnih.gov While these pharmacokinetic interactions lead to elevated plasma levels, they have not been associated with clinically significant pharmacodynamic consequences in most cases, although caution is advised regarding potential QTc interval prolongation. e-lactancia.orghpra.iepediatriconcall.comnih.gov
Pharmacokinetic interactions have also been observed with rifampicin, an inducer of CYP enzymes, which can lead to lower plasma concentrations of ebastine and potentially reduced antihistamine effects. e-lactancia.org
The potential for herb-drug interactions with ebastine also exists, primarily through the modulation of CYP enzymes and P-gp by herbal constituents. nih.govresearchgate.netsemanticscholar.org For example, St. John's wort is a well-known inducer of CYP3A4 and P-gp, and its co-administration could theoretically decrease the plasma concentrations and efficacy of ebastine. semanticscholar.org Conversely, herbal products that inhibit CYP3A4 could increase ebastine levels. drugbank.com The complex nature of herbal extracts, containing multiple compounds, can lead to unpredictable effects on drug metabolism. nih.gov
The overlapping substrate specificity between CYP3A4 and P-gp is a crucial factor in many drug interactions. nih.gov Inhibitors and inducers of CYP3A4 often have similar effects on P-gp, leading to complex interactions that can affect both the metabolism and transport of drugs like ebastine. nih.gov
Interactive Table: Drug Interactions with Ebastine Fumarate (B1241708)
| Interacting Drug | Mechanism of Interaction | Effect on Ebastine/Metabolites |
|---|---|---|
| Ketoconazole | Inhibition of CYP3A4 | Increased plasma concentrations of ebastine and carebastine. e-lactancia.orghpra.iepediatriconcall.comnih.govapollopharmacy.in |
| Erythromycin | Inhibition of CYP3A4 | Increased plasma concentrations of ebastine and carebastine. e-lactancia.orghpra.iepediatriconcall.comnih.govapollopharmacy.in |
| Rifampicin | Induction of CYP enzymes | Lower plasma concentrations and potentially reduced effects of ebastine. e-lactancia.org |
| Telmisartan | Inhibition of P-gp | Increased systemic exposure of ebastine. koreascience.kr |
Preclinical and in Vitro Pharmacological Models of Ebastine Fumarate
Receptor Binding Studies in Animal Models and In Vitro Systems
Ebastine (B1671034) fumarate (B1241708) is recognized as a second-generation histamine (B1213489) H1 receptor antagonist that is selective and long-acting. chemsrc.com Preclinical studies have established its potent and selective binding to H1 receptors, with negligible activity at H2 receptors. nih.govselleckchem.com This selectivity minimizes the risk of adverse effects associated with the stimulation of other receptors. nih.gov The compound's high affinity for peripheral H1 receptors has been demonstrated in various in vivo and in vitro models. researchgate.net
The metabolism of ebastine results in the formation of an active metabolite, carebastine (B24193), which exhibits even greater antihistaminic potency. nih.gov This contributes to the long duration of action observed with ebastine. nih.gov In preclinical models, ebastine has demonstrated efficacy against anaphylactic reactions triggered by antigen exposure in sensitized tissues and animals. nih.gov Furthermore, it has shown moderate activity against other mediators of allergic responses, such as leukotriene C4 and platelet-activating factor. nih.gov
A key characteristic of ebastine is its limited ability to cross the blood-brain barrier, which accounts for its non-sedating profile. nih.govselleckchem.com This is a significant advantage over first-generation antihistamines. journals.co.za Additionally, ebastine shows negligible activity against acetylcholine (B1216132), thus avoiding atropine-like side effects such as dry mouth and visual disturbances. nih.govselleckchem.com
Positron Emission Tomography (PET) studies in humans have provided valuable insights into the brain H1 receptor occupancy of ebastine compared to other antihistamines. One such study revealed that a standard oral dose of ebastine resulted in approximately 10% occupancy of brain H1 receptors. chemsrc.com This low level of brain receptor occupancy is consistent with its low incidence of sedative effects. chemsrc.com In contrast, the first-generation antihistamine, (+)-chlorpheniramine, showed about 50% occupancy of brain H1 receptors even at a low, yet sedative, dose. chemsrc.com
These PET findings underscore the peripherally selective nature of ebastine, which is a hallmark of second-generation antihistamines. journals.co.za The poor penetration of the central nervous system is attributed to its properties as a substrate for P-glycoprotein, an efflux pump at the blood-brain barrier that actively removes certain drugs from the brain. journals.co.za This mechanism helps to explain the favorable safety profile of ebastine regarding central nervous system effects. njppp.com
In Vitro Cell Line Studies
Recent research has uncovered potential anti-cancer properties of ebastine in various cell line models, extending its pharmacological profile beyond its well-known antihistaminic effects.
In the context of osteosarcoma, ebastine has been shown to inhibit cell proliferation and induce apoptosis. nih.gov Studies using osteosarcoma cell lines demonstrated that ebastine treatment significantly reduced cell viability and colony formation. nih.govnih.gov Furthermore, flow cytometry analysis revealed that ebastine treatment led to a notable increase in the percentage of apoptotic cells. nih.govresearchgate.net This pro-apoptotic effect was further substantiated by the activation of key apoptosis-related proteins, including cleaved caspase-8, -9, and -3. nih.govresearchgate.net
The anti-proliferative and pro-apoptotic effects of ebastine have also been observed in other cancer cell lines, suggesting a broader potential for its application in oncology. nih.gov These findings highlight a novel aspect of ebastine's activity, indicating its ability to modulate fundamental cellular processes like proliferation and programmed cell death.
The anti-proliferative effects of ebastine in osteosarcoma cells are linked to its ability to regulate the cell cycle. nih.gov Flow cytometry studies have shown that ebastine treatment causes cell cycle arrest at the S phase in osteosarcoma cells. nih.gov This arrest is accompanied by a reduction in the protein expression levels of Cyclin-dependent kinase 2 (CDK2) and Cyclin A2, which are crucial regulators of the S phase. nih.govresearchgate.net
Conversely, in human follicle dermal papilla cells (HFDPC), ebastine has been found to promote proliferation. medchemexpress.com In these cells, ebastine treatment led to dose-dependent increases in the expression of Cyclin D1, Cyclin E1, and Cyclin A, as well as their corresponding cyclin-dependent kinases (Cdk4, Cdk2, and Cdc2). medchemexpress.commedchemexpress.com This suggests that ebastine's effect on cell cycle regulation may be cell-type specific.
Cyclins and cyclin-dependent kinases (Cdks) are fundamental to the control of the cell cycle. khanacademy.org Cyclins bind to and activate Cdks, which then phosphorylate target proteins to drive the cell through different phases of the cycle. khanacademy.org
| Cell Line | Effect on Cell Cycle | Affected Cyclins | Affected Cdks | Reference |
|---|---|---|---|---|
| Osteosarcoma | S Phase Arrest | ↓ Cyclin A2 | ↓ CDK2 | nih.govresearchgate.net |
| Human Follicle Dermal Papilla Cells (HFDPC) | Proliferation | ↑ Cyclin D1, Cyclin E1, Cyclin A | ↑ Cdk4, Cdk2, Cdc2 | medchemexpress.commedchemexpress.com |
The anti-tumor activity of ebastine in osteosarcoma is mediated through the activation of specific intracellular signaling pathways. nih.gov Research has shown that ebastine triggers pro-apoptotic autophagy by activating the AMPK/ULK1 signaling pathway. nih.govnih.gov This activation was found to be dependent on inositol (B14025) polyphosphate multikinase (IPMK), which acts as a positive regulator of AMPK. nih.govnih.gov The induction of autophagy and activation of the AMPK/ULK1 pathway by ebastine could be reversed by an AMPK inhibitor, confirming the central role of this pathway. nih.govnih.gov
In human follicle dermal papilla cells, ebastine's proliferative effect is mediated by the activation of the AKT and ERK signaling pathways. medchemexpress.com Treatment with ebastine resulted in elevated expression levels of phospho-AKT and phospho-p44/42 extracellular signal-regulated kinase (ERK). medchemexpress.com
| Cell Line | Signaling Pathway | Effect | Reference |
|---|---|---|---|
| Osteosarcoma | AMPK/ULK1 | Activation (pro-apoptotic autophagy) | nih.govnih.gov |
| Human Follicle Dermal Papilla Cells (HFDPC) | AKT/ERK | Activation (proliferation) | medchemexpress.com |
Cell Cycle Regulation Investigations (e.g., Cyclin, Cdk Expression Levels)
Comparative Pharmacological Investigations in Preclinical Models
Comparative studies have been essential in positioning ebastine within the landscape of antihistamines. In preclinical models, ebastine has been compared to other second-generation antihistamines like loratadine (B1675096), cetirizine (B192768), and fexofenadine, as well as first-generation compounds.
In terms of antihistaminic efficacy, ebastine has demonstrated comparable or superior effects in inhibiting histamine-induced reactions when compared to other second-generation antihistamines. researchgate.net For instance, studies have shown ebastine to be as effective as loratadine and cetirizine in improving symptoms of allergic rhinitis. researchgate.net
A key differentiator for ebastine is its favorable cardiovascular safety profile. jiaci.org While some earlier second-generation antihistamines like terfenadine (B1681261) were associated with cardiac side effects, preclinical and clinical studies have shown that ebastine has a minimal effect on the QTc interval at therapeutic doses. researchgate.netjiaci.org
Pharmacokinetic comparisons in animal models have highlighted the rapid absorption and long half-life of ebastine and its active metabolite, carebastine. medchemexpress.com Following oral administration in rats, ebastine is quickly absorbed, and its metabolite contributes significantly to its prolonged duration of action. medchemexpress.com
Emerging Research Areas and Future Directions for Ebastine Fumarate
Investigation of Novel Pharmacological Targets and Mechanisms Beyond H1 Antagonism
Research into ebastine (B1671034) is expanding to identify and characterize its effects on biological targets other than the histamine (B1213489) H1 receptor. This work is uncovering a more complex pharmacological profile, suggesting potential applications in oncology and infectious diseases.
Preclinical studies have shown that ebastine possesses moderate activity against mediators of allergic inflammation such as leukotriene C4 and platelet-activating factor. nih.govselleckchem.com It has also been found to inhibit the release of prostaglandin (B15479496) D2 (PGD2) and to decrease the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) in a dose-dependent manner. selleckchem.comnih.govdovepress.com
A significant area of emerging research is the role of ebastine as an anticancer agent. Studies have identified ebastine as a novel inhibitor of the oncoprotein EZH2 (Enhancer of zeste homolog 2). researchgate.netaacrjournals.org It has been shown to target EZH2 transcription, leading to the downregulation of EZH2 protein levels and a reduction in H3K27 trimethylation in various cancer cell lines. researchgate.netaacrjournals.org This inhibition of EZH2 by ebastine impairs the progression, migration, and invasiveness of cancer cells. researchgate.netaacrjournals.org This anticancer effect appears to be independent of EZH2's enzymatic methyltransferase activity. researchgate.netaacrjournals.org
Furthermore, computational and in vitro studies have highlighted the potential of ebastine as an antiviral agent. It was identified through computational docking analysis as a potential inhibitor of the SARS-CoV-2 main protease (MPro), an essential enzyme for viral replication. biorxiv.org Subsequent research confirmed that ebastine can slow the replication of SARS-CoV-2 in human cells. biorxiv.org Other research has pointed to interactions with P-glycoprotein, which could influence the drug's absorption and distribution. smolecule.com
Table 1: Novel Pharmacological Targets of Ebastine
| Target/Mechanism | Observed Effect | Research Context | Citation(s) |
|---|---|---|---|
| EZH2 (Enhancer of zeste homolog 2) | Downregulates protein levels, impairs cancer cell progression and migration. | Oncology | researchgate.netaacrjournals.org |
| SARS-CoV-2 MPro (Main Protease) | Inhibits protease activity, slows viral replication. | Antiviral | biorxiv.orgbiorxiv.org |
| Leukotriene C4 / Platelet-Activating Factor | Moderate inhibitory activity. | Anti-inflammatory | nih.govselleckchem.com |
| Prostaglandin D2 (PGD2) Release | Suppresses release from human nasal polyp cells. | Anti-inflammatory | selleckchem.com |
| GM-CSF Release | Decreases release in a dose-dependent manner. | Anti-inflammatory | nih.govdovepress.com |
Advanced Drug Delivery System Research (Theoretical and Material Science Aspects)
A primary challenge with ebastine is its poor water solubility, which classifies it as a Biopharmaceutics Classification System (BCS) Class II drug and can limit its oral bioavailability. mdpi.comf1000research.com To overcome this, significant research is focused on designing advanced drug delivery systems, exploring novel materials and formulation principles.
Lipid-Based Nanocarriers:
Transfersomes: These are highly flexible lipid vesicles capable of penetrating the skin. Research has focused on developing ebastine-loaded transfersomes using materials like soya lecithin (B1663433) and edge activators such as Tween 80, prepared via the thin-film hydration method. mdpi.com These transfersomes have shown high entrapment efficiency. mdpi.com They can be incorporated into a nanogel using gelling agents like Carbopol 934 for topical or transdermal applications. mdpi.com Another approach has integrated transfersomes made with phosphatidylcholine into oral films, significantly enhancing ex vivo permeability and relative oral bioavailability. mdpi.com
Solid Lipid Nanoparticles (SLNs): SLNs have been fabricated for ebastine using hot melt and ultrasonic emulsification methods. nih.gov These nanoparticles can then be integrated into oral dissolution films (ODFs) composed of polymers like polyvinyl alcohol (PVA) and hydroxypropyl methylcellulose (B11928114) (HPMC), creating a system that enhances solubility and offers the potential for rapid drug onset. nih.gov
Crystal Engineering:
Cocrystals: This approach involves designing crystalline structures composed of ebastine and a co-former to improve physicochemical properties. Research has explored the formation of ebastine-benzamide cocrystals. f1000research.com The selection of the co-former, benzamide (B126), can be guided by computational design to predict favorable hydrogen bond formation. f1000research.com Techniques like solvent evaporation and slurry grinding are used to produce the cocrystals, which have demonstrated significantly increased solubility compared to the pure drug. f1000research.com
Drug Repurposing for Delivery Enhancement:
In a novel approach, ebastine itself is being repurposed as a drug delivery enhancer. As a Cationic Amphiphilic Drug (CAD), ebastine can accumulate in lysosomes and induce transient lysosomal membrane permeabilization. utwente.nlnih.gov This action can be harnessed to improve the cytosolic delivery of other therapeutic molecules, such as small interfering RNAs (siRNAs). utwente.nlnih.gov Studies have shown that ebastine can dramatically improve the gene-silencing efficiency of siRNA delivered by nanocarriers, offering a new strategy for combination therapies. utwente.nlnih.gov
Table 2: Advanced Drug Delivery Systems for Ebastine Fumarate (B1241708)
| Delivery System | Materials / Method | Key Theoretical Aspect | Intended Improvement | Citation(s) |
|---|---|---|---|---|
| Transfersomal Nanogel | Soya Lecithin, Tween 80, Carbopol 934; Thin-film hydration | Creation of ultra-flexible vesicles for enhanced penetration | Bioavailability for topical/transdermal delivery | mdpi.com |
| Transfersomal Oral Film | Phosphatidylcholine; Solvent casting | Integration of deformable nanocarriers into a film matrix | Oral bioavailability, permeability | mdpi.com |
| SLN Oral Film | PVA, HPMC; Hot melt emulsification & solvent casting | Embedding of solid lipid nanocarriers in a fast-dissolving film | Solubility, stability, rapid onset | nih.gov |
| Cocrystals | Benzamide (co-former); Slurry grinding, solvent evaporation | Altering crystal lattice energy via supramolecular synthons | Aqueous solubility, dissolution rate | f1000research.com |
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
The therapeutic profile of ebastine is a direct result of its specific molecular structure. SAR studies aim to understand how the different chemical moieties of the ebastine molecule contribute to its efficacy, selectivity, and favorable non-sedating properties.
Ebastine was conceptually designed by combining structural elements from the potent but sedating antihistamine diphen-pyraline and the non-sedating terfenadine (B1681261). nih.gov Its chemical structure is based on an oxypiperidine core. jiaci.org A critical aspect of its pharmacology is its metabolism to carebastine (B24193), an active carboxylic acid metabolite that is even more potent as an antihistamine than the parent compound. nih.govselleckchem.com The H1 receptor affinities for ebastine and carebastine are approximately 48 nM and 27 nM, respectively. nih.gov Research has also identified other metabolites like hydroxyebastine and desalkylebastine. researchgate.net
Detailed crystallographic studies of ebastinium hydrogen fumarate have provided precise insights into its three-dimensional conformation. iucr.org The structure consists of an ebastinium cation and a hydrogen fumarate anion linked by a strong N—H···O hydrogen bond. iucr.org The piperidinium (B107235) ring adopts a chair conformation. iucr.org A key structural finding is that the diphenylmethoxy substituent is in an axial position at the C4 atom of the ring in the salt form, which contrasts with the equatorial placement observed in free-base ebastine. iucr.org This conformational difference between the salt and free base is significant for its interaction with the H1 receptor and contributes to its pharmacological profile. The poor penetration of the blood-brain barrier, a key factor in its non-sedating nature, is also a function of its chemical structure. nih.govselleckchem.com
Table 3: Structure-Activity Highlights of Ebastine
| Compound | H1 Receptor Affinity (nM) | Key Structural Feature | Role in Activity | Citation(s) |
|---|---|---|---|---|
| Ebastine | 48 ± 6 | Parent compound with axial diphenylmethoxy group (in salt form) | Prodrug with inherent antihistaminic activity; non-sedating profile | nih.goviucr.org |
Computational and In Silico Modeling for Ebastine Fumarate Research
Computational modeling and in silico techniques are becoming indispensable tools in ebastine research, enabling scientists to predict molecular interactions, guide the design of new formulations, and analyze structural properties with high precision. These methods accelerate research and reduce the need for extensive empirical experimentation.
Target Identification and Drug Repurposing:
In silico screening and computational docking have been instrumental in identifying new pharmacological targets for ebastine. For example, a computational docking analysis was used to screen a library of approved drugs, which led to the identification of ebastine as a potential inhibitor of the SARS-CoV-2 main protease (MPro). biorxiv.org This demonstrates the power of computational methods to repurpose existing drugs for new therapeutic indications.
Molecular Structure Analysis:
Quantum chemistry methods like Density Functional Theory (DFT) are used to perform detailed analyses of the ebastine molecule. researchgate.net For instance, DFT calculations using the B3LYP function with the 6-31G(d) basis set have been employed for geometry optimization and to calculate the harmonic vibrational spectrum of ebastine. researchgate.net The results of these calculations show good agreement with experimental data from Raman spectroscopy and X-ray diffraction, confirming the accuracy of the computational models for predicting bond lengths and angles. researchgate.net
Formulation Design:
Computational design is a key step in the development of advanced drug delivery systems. In the formulation of ebastine cocrystals, computational tools are used to screen potential co-formers. f1000research.com By modeling the molecules, researchers can predict whether a co-former has complementary functional groups that can form stable supramolecular heterosynthons, such as hydrogen bonds, with ebastine. f1000research.com This predictive capability streamlines the selection of suitable co-formers for enhancing solubility.
Method Development:
In silico models are also applied in the development and validation of analytical methods. The robustness of a new analytical method was studied by performing 729 experiments in silico after constructing a model, which confirmed that the required resolution could be achieved under a wide variety of conditions without having to perform each experiment physically. researchgate.net
Table 4: Applications of In Silico Modeling in Ebastine Research
| Computational Method | Application Area | Specific Use-Case | Outcome | Citation(s) |
|---|---|---|---|---|
| Molecular Docking | Drug Repurposing | Screening approved drugs against SARS-CoV-2 MPro. | Identified ebastine as a potential MPro inhibitor. | biorxiv.org |
| Density Functional Theory (DFT) | Molecular Analysis | Geometry optimization and calculation of vibrational spectra. | Correlated calculated structural data with experimental results. | researchgate.net |
| Computational Cocrystal Design | Formulation Science | Screening of co-formers (e.g., benzamide) for cocrystal development. | Predicted favorable H-bond formation, guiding co-former selection. | f1000research.com |
Q & A
Q. What experimental protocols are recommended for assessing the stability of ebastine fumarate under varying physicochemical conditions?
Methodological guidance: Stability studies should involve accelerated degradation tests (e.g., exposure to heat, light, humidity) using high-performance liquid chromatography (HPLC) to quantify degradation products. Controlled variables include pH (1.2–7.4), temperature (25°C–60°C), and oxidation agents. Data should be analyzed using Arrhenius kinetics to predict shelf life .
Q. How can researchers validate the specificity of analytical methods for detecting this compound in complex matrices like plasma?
Validate via forced degradation studies (acid/base hydrolysis, oxidation) to confirm no interference from metabolites or excipients. Use mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Cross-validate results with independent laboratories to ensure reproducibility .
Q. What in vitro models are suitable for studying this compound’s antihistamine efficacy?
Use histamine-induced H1 receptor activation assays in human mast cells (e.g., LAD2 cell lines). Measure intracellular calcium flux or β-hexosaminidase release as endpoints. Include positive controls (e.g., cetirizine) and negative controls (vehicle-only) to benchmark potency .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s metabolic pathways across species?
Conduct interspecies comparative metabolism studies using liver microsomes or hepatocytes. Employ isotopically labeled this compound (e.g., deuterated analogs) to track metabolite formation via LC-MS. Use computational modeling (e.g., PBPK) to extrapolate human relevance and identify species-specific cytochrome P450 isoforms responsible for discrepancies .
Q. What methodological strategies optimize the formulation of this compound for enhanced bioavailability in pediatric populations?
Explore nanotechnology-based delivery systems (e.g., liposomes, solid lipid nanoparticles) to improve solubility. Validate bioavailability through crossover pharmacokinetic studies in animal models, comparing AUC(0–24h) and Cmax between formulations. Include particle size distribution and zeta potential analyses to correlate physicochemical properties with absorption rates .
Q. How can researchers design experiments to evaluate this compound’s potential off-target effects on cardiac ion channels?
Use patch-clamp electrophysiology on human ether-à-go-go-related gene (hERG) channels expressed in HEK293 cells. Measure IC50 values for hERG inhibition and compare with therapeutic plasma concentrations. Integrate data with in silico cardiotoxicity predictors (e.g., CiPA initiative) to assess proarrhythmic risk .
Q. What statistical approaches are recommended for reconciling variability in preclinical efficacy data for this compound?
Apply mixed-effects models to account for inter-subject variability in dose-response studies. Use meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from multiple studies, weighting results by sample size and methodological rigor. Sensitivity analyses should exclude outliers and low-quality datasets .
Q. How can researchers integrate omics data to elucidate this compound’s systemic effects beyond H1 receptor antagonism?
Conduct transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling in treated cell lines or animal tissues. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify dysregulated pathways. Validate findings with functional assays (e.g., siRNA knockdown of candidate genes) .
Methodological and Data Management Questions
Q. What are best practices for ensuring reproducibility in this compound pharmacokinetic studies?
Pre-register study protocols (e.g., on Open Science Framework) detailing sampling intervals, analytical methods, and inclusion/exclusion criteria. Share raw chromatograms and pharmacokinetic parameters in public repositories (e.g., Zenodo). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .
Q. How should researchers structure tables to present complex dose-response data for this compound?
Tables must include columns for dose (mg/kg), response metrics (e.g., % inhibition of histamine release), statistical significance (p-values with confidence intervals), and sample size (n). Use footnotes to define abbreviations (e.g., ED50) and cite statistical software (e.g., GraphPad Prism v9.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
